Ethyl 4-chloro-2-(pyridin-3-yl)pyrimidine-5-carboxylate
Overview
Description
Ethyl 4-chloro-2-(pyridin-3-yl)pyrimidine-5-carboxylate is a chemical compound that belongs to the class of pyrimidine derivatives. Pyrimidines are heterocyclic aromatic organic compounds similar to pyridine and benzene. The pyrimidine ring system is notable for being a component of the nucleotides cytosine, thymine, and uracil, which are essential for the storage and transmission of genetic information in living organisms.
Synthesis Analysis
The synthesis of pyrimidine derivatives often involves the reaction of chloro-substituted pyrimidines with various nucleophiles. For instance, the cyclocondensation of ethyl 3,3-diaminoacrylate with 5-acetyl-4-chloropyrimidines leads to the formation of ortho- and peri-condensed heterocycles, indicating that the chlorine atom can be substituted by other groups during the synthesis process . Additionally, the reaction of ethyl 4-chloro-2-methylthiopyrimidine-5-carboxylate with different nucleophiles results in a variety of substitution products, demonstrating the reactivity of the chloro-substituted pyrimidine ring .
Molecular Structure Analysis
The molecular structure of pyrimidine derivatives can be complex, with various substituents affecting the overall shape and properties of the molecule. For example, the crystal structure of ethyl 3-(4-chlorophenyl)-3,4-dihydro-6-methyl-4-oxo-2-(pyrrolidin-1-yl)furo[2,3-d]pyrimidine-5-carboxylate has been determined by single-crystal X-ray diffraction, revealing two crystallographically independent molecules in the asymmetric unit . This highlights the importance of structural analysis in understanding the physical and chemical properties of these compounds.
Chemical Reactions Analysis
Pyrimidine derivatives can undergo various chemical reactions, including nucleophilic substitution, cyclocondensation, and dehydration. The reactivity of the pyrimidine ring allows for the synthesis of a wide range of compounds with potential biological activities. For example, the reaction of ethyl 2-chloroacetoacetate with cyanoacetamide in the presence of triethylamine under stoichiometric conditions yields high yields of pyrrole derivatives, which are important heterocyclic compounds in medicinal chemistry .
Physical and Chemical Properties Analysis
The physical and chemical properties of ethyl 4-chloro-2-(pyridin-3-yl)pyrimidine-5-carboxylate and its analogs are influenced by their molecular structure. These properties include solubility, melting point, and reactivity, which are essential for their potential applications in pharmaceuticals and materials science. For instance, the introduction of a trifluoromethyl group in ethyl 2-[(3-methyl-2,5-dioxo(3-pyrrolinyl))amino]-4-(trifluoromethyl)pyrimidine-5-carboxylate has been shown to inhibit AP-1 and NF-kappaB mediated transcriptional activation, suggesting that specific substituents can confer biological activity .
Scientific Research Applications
Synthesis of Novel Heterocyclic Compounds
Research on Ethyl 4-chloro-2-(pyridin-3-yl)pyrimidine-5-carboxylate has led to the synthesis of various novel heterocyclic compounds. For instance, its derivatives have been utilized in the creation of new pyrido[3′,2′:4,5]thieno[3,2‐d]pyrimidines, pyrido[3″,2″:4′,5′]thieno[3′,2′:4,5]pyrimido[l,6‐a]benzimidazoles, and related fused systems. These compounds show promise for further pharmacological and chemical property exploration due to their complex structures and potential bioactivity (Bakhite, Al‐Sehemi, & Yamada, 2005).
Crystal Structure Analysis
Ethyl 4-chloro-2-(pyridin-3-yl)pyrimidine-5-carboxylate derivatives have also been a subject of structural analysis. The crystal structure of one such derivative, ethyl 3-(4-chlorophenyl)-3,4-dihydro-6-methyl-4-oxo-2-(pyrrolidin-1-yl)furo[2,3-d]pyrimidine-5-carboxylate, was determined, showcasing its potential for further investigations in materials science and crystallography (Yang, 2009).
Cyclocondensation Reactions
Another area of application involves cyclocondensation reactions where Ethyl 4-chloro-2-(pyridin-3-yl)pyrimidine-5-carboxylate derivatives participate in forming new pyrido[4,3-d]pyrimidines and 6H-1,3,6,7-tetra-azaphenalenes. This illustrates the compound's versatility in synthesizing a wide range of heterocyclic compounds, which could have implications in developing new pharmaceuticals or materials (Bakulina, Igumnova, Dar'in, & Lobanov, 2013).
Microwave-mediated Synthesis
The compound has been utilized in microwave-mediated synthesis under solvent-free conditions to produce novel pyrimido[1,2-a]pyrimidines. This method highlights the efficiency and environmental friendliness of using Ethyl 4-chloro-2-(pyridin-3-yl)pyrimidine-5-carboxylate in modern synthetic chemistry, offering a quicker and cleaner approach to synthesizing complex molecules (Eynde, Hecq, Kataeva, & Kappe, 2001).
Antimicrobial Activity
Research has also been conducted on the antimicrobial properties of derivatives synthesized from Ethyl 4-chloro-2-(pyridin-3-yl)pyrimidine-5-carboxylate. These studies provide valuable insights into the potential therapeutic applications of these compounds, paving the way for new antimicrobial agents (Abu-Melha, 2014).
Safety And Hazards
The compound is associated with several hazard statements including H302, H312, H315, H319, H332, H335 . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray (P260), not eating, drinking or smoking when using this product (P270), and washing thoroughly after handling (P264) .
Future Directions
The compound and its derivatives have shown promising biological activities, which makes them interesting targets for future research. For instance, they have been used in the synthesis of novel 2-(pyridin-2-yl) pyrimidine derivatives, which have shown better anti-fibrotic activities than Pirfenidone and Bipy55′DC . Further studies could focus on exploring these biological activities and developing novel scaffolds of triazole-pyrimidine-based compounds as neuroprotective and anti-neuroinflammatory agents .
properties
IUPAC Name |
ethyl 4-chloro-2-pyridin-3-ylpyrimidine-5-carboxylate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H10ClN3O2/c1-2-18-12(17)9-7-15-11(16-10(9)13)8-4-3-5-14-6-8/h3-7H,2H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BGZFNCGOWTUOAD-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=CN=C(N=C1Cl)C2=CN=CC=C2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H10ClN3O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70647981 | |
Record name | Ethyl 4-chloro-2-(pyridin-3-yl)pyrimidine-5-carboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70647981 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
263.68 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Ethyl 4-chloro-2-(pyridin-3-yl)pyrimidine-5-carboxylate | |
CAS RN |
34775-04-7 | |
Record name | Ethyl 4-chloro-2-(pyridin-3-yl)pyrimidine-5-carboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70647981 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details
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